molecular formula C5H6N6O B2462299 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one CAS No. 98021-51-3

6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2462299
CAS No.: 98021-51-3
M. Wt: 166.14 g/mol
InChI Key: LEFRWEFKNQEIDR-UHFFFAOYSA-N
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Description

“6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one” is a versatile chemical compound. It is also known as 6-hydrazino-1,5-dihydro-pyrazolo [3,4-d]pyrimidin-4-one .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 2.25±0.1 g/cm3 and a predicted pKa of 9.54±0.20 .

Scientific Research Applications

Anticancer Activity

The compound has shown potential in anticancer applications. A study synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one and tested them for antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Particularly, a derivative displayed potent inhibitory activity, indicating the potential of the compound in cancer treatment (Abdellatif et al., 2014).

Synthesis of Tricyclic Compounds

The compound serves as a precursor in the synthesis of complex tricyclic structures. Research detailed a synthesis pathway from 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones to pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines, indicating its role in the synthesis of chemically intricate molecules (Davoodnia et al., 2008).

Antiviral Activity Against Hepatitis B

A study reported the synthesis of N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives starting from 6-hydrazinyl-1,3-dimethylpyrimidine-2,4-(1H,3H)-dione. These compounds were tested for their antiviral activity against hepatitis B virus, showcasing moderate to high activities (El‐Sayed et al., 2009).

Antimicrobial Properties

Research into the synthesis and isomerization of pyrazolopyranotriazolopyrimidine derivatives, starting from compounds like 6-amino-5-imino-pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine, has demonstrated potent antimicrobial activity. This highlights the potential use of the compound in developing new antimicrobial agents (Shamroukh et al., 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one can be achieved through a multi-step process involving the condensation of appropriate starting materials.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "The first step involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with hydrazine hydrate in ethanol to form 6-hydrazinyl-1,2,3,4-tetrahydropyrimidine.", "Next, acetic anhydride is added to the reaction mixture and the mixture is heated to reflux. This results in the formation of 6-acetamido-1,2,3,4-tetrahydropyrimidine.", "The third step involves the reaction of 6-acetamido-1,2,3,4-tetrahydropyrimidine with sodium acetate in acetic anhydride. This results in the formation of 6-acetamido-1,5-dihydropyrazolo[3,4-d]pyrimidine.", "Finally, the 6-acetamido-1,5-dihydropyrazolo[3,4-d]pyrimidine is treated with hydrazine hydrate in ethanol to remove the acetyl group and form 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one." ] }

CAS No.

98021-51-3

Molecular Formula

C5H6N6O

Molecular Weight

166.14 g/mol

IUPAC Name

6-hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H6N6O/c6-10-5-8-3-2(1-7-11-3)4(12)9-5/h1H,6H2,(H3,7,8,9,10,11,12)

InChI Key

LEFRWEFKNQEIDR-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=O)NC(=N2)NN

Canonical SMILES

C1=NNC2=C1C(=O)NC(=N2)NN

solubility

not available

Origin of Product

United States

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